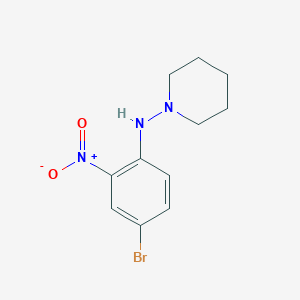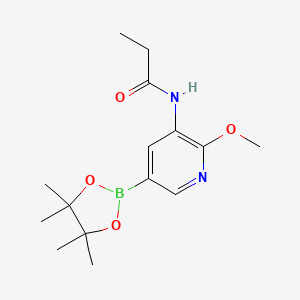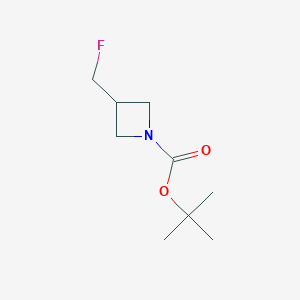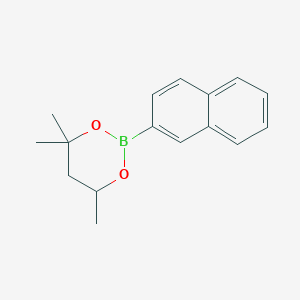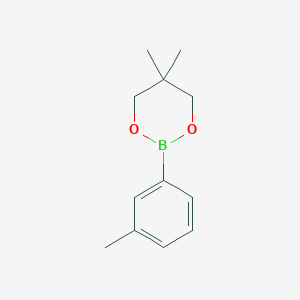
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Descripción general
Descripción
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (DCQ) is a synthetic organic compound which has been extensively studied for its potential application in a variety of scientific research areas. DCQ is a versatile compound due to its unique structure which has a wide range of properties. It has been used in a variety of laboratory experiments for its ability to catalyze reactions and its stability in a range of conditions. DCQ has also been studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Crystal and Molecular Structure Studies : Research has explored the crystal and molecular structure of compounds closely related to 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one. For example, the crystal and molecular structure of 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline was investigated using X-ray crystallography, highlighting the significance of structural analysis in understanding these compounds (Kharchenko et al., 1987).
Synthesis of Related Compounds : Various studies have been conducted on the synthesis of related compounds, illustrating the diverse applications of 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one in chemical synthesis. This includes the synthesis of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones and the structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates (Rudenko et al., 2013).
Catalytic and Biological Applications
Catalytic Applications : Some studies explore the use of structurally similar compounds in catalytic processes. For instance, chiral Pt(II)/Pd(II) pincer complexes, including derivatives of 5,6,7,8-tetrahydroquinoline, were synthesized and applied in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006).
Anticancer and Antioxidant Properties : Research into derivatives of tetrahydroquinolines, similar to 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one, has demonstrated potential anticancer and antioxidant properties. This includes the synthesis and characterization of new 5,6,7,8-tetrahydroisoquinolines with notable biological activities (Sayed et al., 2022).
Other Applications
- Chemical Reactivity Studies : The reactivity of compounds structurally similar to 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one with various agents has been studied, providing insights into their chemical behavior and potential applications. This includes the study of reactions with dimethylformamide dimethyl acetal, carbon disulfide, and isothiocyanate, showcasing the chemical versatility of these compounds (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
2,4-dichloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-11(2)4-7-10(8(15)5-11)6(12)3-9(13)14-7/h3H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMRDGAKRAMKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



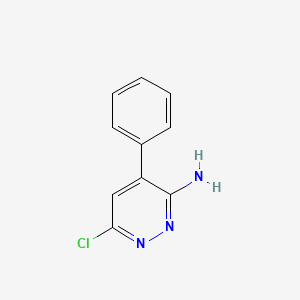
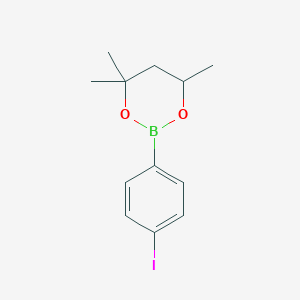
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)
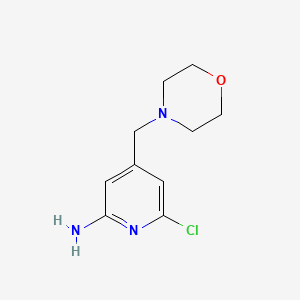
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
